molecular formula C17H10F4 B14209502 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene CAS No. 797047-94-0

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene

Cat. No.: B14209502
CAS No.: 797047-94-0
M. Wt: 290.25 g/mol
InChI Key: DBIRMLSLAWTTNY-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene is a synthetic organic compound characterized by the presence of multiple fluorine atoms and an ethynyl group attached to a benzene ring

Preparation Methods

The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. The process begins with the preparation of the difluorophenyl ethynyl precursor, which is then subjected to further reactions to introduce the prop-1-en-1-yl group and additional fluorine atoms . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other fluorinated benzene derivatives, such as:

Compared to these compounds, 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene is unique due to its specific arrangement of fluorine atoms and the presence of both ethynyl and prop-1-en-1-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

797047-94-0

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluoro-5-prop-1-enylbenzene

InChI

InChI=1S/C17H10F4/c1-2-3-12-9-15(19)13(16(20)10-12)6-4-11-5-7-14(18)17(21)8-11/h2-3,5,7-10H,1H3

InChI Key

DBIRMLSLAWTTNY-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

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